molecular formula C7H11O2- B1235606 (E)-hept-2-enoate

(E)-hept-2-enoate

Cat. No.: B1235606
M. Wt: 127.16 g/mol
InChI Key: YURNCBVQZBJDAJ-AATRIKPKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-hept-2-enoate is a monounsaturated fatty acid anion resulting from the deprotonation of the carboxy group of (E)-hept-2-enoic acid. The major species at pH 7.3. It is a conjugate base of an (E)-hept-2-enoic acid.

Scientific Research Applications

Iodocyclisation Studies

(E)-hept-2-enoate has been studied for its reactivity in iodocyclisation processes. For example, research by Macritchie et al. (1998) demonstrated that iodocyclisation of ethyl 2-hydroxyhex-5-enoate and the homologous hept-6-enoate led to the formation of novel tetrahydrofurans and tetrahydropyrans. This study provides insights into the reaction pathways and mechanisms involving compounds like this compound in organic synthesis (Macritchie, Peakman, Silcock, & Willis, 1998).

Enzymatic Hydration Studies

The compound has been a subject of enzymatic hydration studies, as in the work of Burks, Johnson, and Whitman (1998). They studied the 2-oxo-hept-4-ene-1,7-dioate hydratase from Escherichia coli C and its role in converting 2-oxo-hept-4-ene-1,7-dioate, a compound related to this compound. This research is vital for understanding the metabolic pathways involving such compounds (Burks, Johnson, & Whitman, 1998).

Role in Biochemical Pathways

Further research has shown that compounds like this compound play a role in biochemical pathways. Jaggavarapu et al. (2020) isolated and characterized a related compound, demonstrating its biological activity in docking studies and suggesting potential medicinal applications (Jaggavarapu, Muvvala, Reddy.G, & Cheedarala, 2020).

Studies in Microbiology

In microbiology, the research by Mordaka et al. (2017) on 2-enoate reductases from Clostridium sporogenes highlights the potential use of this compound and similar compounds in microbial metabolic processes. Their work contributes to our understanding of microbial enzyme systems and their applications in biocatalysis (Mordaka, Hall, Minton, & Stephens, 2017).

Chemical Synthesis and Organic Chemistry

Dickschat et al. (2018) explored the volatiles emitted by fungi from the genus Aspergillus, including compounds similar to this compound. This research has implications for understanding the synthesis and applications of such compounds in organic chemistry and biotechnology (Dickschat, Çelik, & Brock, 2018).

Properties

Molecular Formula

C7H11O2-

Molecular Weight

127.16 g/mol

IUPAC Name

(E)-hept-2-enoate

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/p-1/b6-5+

InChI Key

YURNCBVQZBJDAJ-AATRIKPKSA-M

Isomeric SMILES

CCCC/C=C/C(=O)[O-]

SMILES

CCCCC=CC(=O)[O-]

Canonical SMILES

CCCCC=CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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